4-Chloro-2-(furan-3-yl)-6-methylpyrimidine
Overview
Description
“4-Chloro-2-(furan-3-yl)-6-methylpyrimidine” is a chemical compound that includes a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . This compound is a white to light beige crystalline solid that is stable at room temperature.
Synthesis Analysis
The synthesis of compounds containing furan rings, such as “this compound”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The furan ring in “this compound” is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis
Furan derivatives, including “this compound”, can undergo various structure reactions, offering enormous scope in the field of medicinal chemistry . For example, the synthesis of compounds with a monoamide and ester moiety, products with diamides and diester bonds were synthesized with moderate yields in the presence of DMT/NMM/TsO – or EDC, using 2,5-furandicarboxylic acid and 3,4-bis (hydroxymethyl)furan as substrates .Mechanism of Action
Properties
IUPAC Name |
4-chloro-2-(furan-3-yl)-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLCGDTGPIIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=COC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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